![molecular formula C14H13NO2 B1453160 3-(3-Methoxybenzoyl)-4-methylpyridine CAS No. 1187167-81-2](/img/structure/B1453160.png)
3-(3-Methoxybenzoyl)-4-methylpyridine
Overview
Description
3-(3-Methoxybenzoyl)-4-methylpyridine is a chemical compound with the molecular formula C8H7ClO2 . It is also known as m-Anisoyl chloride . It is used in the synthesis of 2-arylbenzofuran-based molecules that act against Alzheimer’s disease, combating symptoms .
Molecular Structure Analysis
The molecular structure of 3-(3-Methoxybenzoyl)-4-methylpyridine consists of a benzene ring substituted with a methoxy group and a carbonyl chloride group . The molecular weight of the compound is 170.59 .Chemical Reactions Analysis
3-(3-Methoxybenzoyl)-4-methylpyridine is used in the synthesis of 2-arylbenzofuran-based molecules that act against Alzheimer’s disease . It also aids in the optimization of dihydropyrrolopyrimidine inhibitors against PI3K (phosphoinositide 3-kinase) resulting in tumor growth inhibition .Physical And Chemical Properties Analysis
3-(3-Methoxybenzoyl)-4-methylpyridine is a liquid at room temperature . It has a refractive index of 1.558 , a boiling point of 123-125 °C/15 mmHg , and a density of 1.214 g/mL at 25 °C .Scientific Research Applications
Photodynamic Therapy Applications
One of the scientific applications of compounds similar to 3-(3-Methoxybenzoyl)-4-methylpyridine is in photodynamic therapy, specifically as a photosensitizer. A study by Pişkin, Canpolat, & Öztürk (2020) describes the synthesis and characterization of new zinc phthalocyanine derivatives with potential application in photodynamic therapy for cancer treatment. These compounds, including some with methoxy groups, exhibit good fluorescence properties and high singlet oxygen quantum yield, making them suitable for Type II mechanisms in photodynamic therapy.
Synthesis and Chemical Properties
The synthesis of chemical compounds that include structures similar to 3-(3-Methoxybenzoyl)-4-methylpyridine has been a subject of research. Pan Xiang-jun (2006) conducted a study on the synthesis of a compound including a methoxypropoxy-methylpyridine structure, highlighting the steps and yields of various intermediates in the synthesis process. This study, found in the "Chemical Reagents" journal, provides insights into the chemical reactions and processes involved in synthesizing such compounds (Pan Xiang-jun, 2006).
Crystal Structure Analysis
The analysis of crystal structures of compounds related to 3-(3-Methoxybenzoyl)-4-methylpyridine has been explored in several studies. For example, a study by Quiroga et al. (2008) examined the hydrogen-bonded structures of certain pyrazole derivatives, providing valuable information on the molecular architecture and bonding characteristics of compounds with methoxybenzoyl groups.
Safety And Hazards
3-(3-Methoxybenzoyl)-4-methylpyridine is classified as a combustible liquid . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
While specific future directions for 3-(3-Methoxybenzoyl)-4-methylpyridine are not available, it’s worth noting that similar compounds are being studied for their potential applications in various industries. For instance, catechols, which can be produced by similar compounds, have important applications in the pharmaceutical, food, cosmetic, and functional material industries .
properties
IUPAC Name |
(3-methoxyphenyl)-(4-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-7-15-9-13(10)14(16)11-4-3-5-12(8-11)17-2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDPJGORMFAGKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxybenzoyl)-4-methylpyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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